2-[(1R)-3-Hydroxy-1-methylpropyl]-1H-isoindole-1,3(2H)-dione
Description
2-[(1R)-3-Hydroxy-1-methylpropyl]-1H-isoindole-1,3(2H)-dione (CAS: 245728-73-8) is a chiral phthalimide derivative characterized by a (1R)-configured 3-hydroxy-1-methylpropyl substituent. The compound’s structure combines the planar aromatic isoindole-1,3-dione core with a stereogenic hydroxyalkyl side chain, influencing its physicochemical properties and reactivity.
Synthesis: The compound is synthesized via stereoselective methods, as indicated by the epoxidation of 2-[(2R)-2-hydroxypropyl]-1H-isoindole-1,3(2H)-dione using anhydrous K₂CO₃ in refluxing toluene . This highlights the importance of chiral starting materials in its preparation.
Applications: It serves as a critical building block in organic synthesis, particularly for pharmaceuticals and chiral intermediates. Its hydroxy group enables further functionalization, such as esterification or etherification, while the phthalimide moiety offers stability and facilitates nitrogen protection strategies .
Properties
IUPAC Name |
2-[(2R)-4-hydroxybutan-2-yl]isoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO3/c1-8(6-7-14)13-11(15)9-4-2-3-5-10(9)12(13)16/h2-5,8,14H,6-7H2,1H3/t8-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJAMSKDRWYAMGF-MRVPVSSYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCO)N1C(=O)C2=CC=CC=C2C1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCO)N1C(=O)C2=CC=CC=C2C1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(1R)-3-Hydroxy-1-methylpropyl]-1H-isoindole-1,3(2H)-dione typically involves the reaction of isoindole derivatives with appropriate hydroxy-methylpropyl precursors. One common method includes the use of phthalic anhydride and an appropriate amine, followed by reduction and cyclization steps to form the isoindole core .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and controlled temperature and pressure conditions to facilitate the reactions efficiently .
Chemical Reactions Analysis
Types of Reactions: 2-[(1R)-3-Hydroxy-1-methylpropyl]-1H-isoindole-1,3(2H)-dione undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The isoindole core allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, acids, and bases are used under controlled conditions to achieve desired substitutions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups into the isoindole core .
Scientific Research Applications
2-[(1R)-3-Hydroxy-1-methylpropyl]-1H-isoindole-1,3(2H)-dione has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug development.
Industry: Utilized in the production of various chemical products and materials
Mechanism of Action
The mechanism of action of 2-[(1R)-3-Hydroxy-1-methylpropyl]-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Table 1: Key Attributes of Selected Phthalimide Derivatives
Biological Activity
2-[(1R)-3-Hydroxy-1-methylpropyl]-1H-isoindole-1,3(2H)-dione, also known as a derivative of isoindole, has garnered attention for its potential biological activities. This compound is characterized by its unique molecular structure which may contribute to various pharmacological effects. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
- Molecular Formula : C₁₃H₁₅N₁O₃
- Molecular Weight : 219.23652 g/mol
- Boiling Point : Approximately 378.2 °C (predicted)
- Density : 1.299 g/cm³ (predicted)
- pKa : 14.90 .
The biological activity of 2-[(1R)-3-hydroxy-1-methylpropyl]-1H-isoindole-1,3(2H)-dione is thought to involve several mechanisms:
- Antiproliferative Effects : Research indicates that isoindole derivatives can inhibit cell growth through mechanisms such as the depletion of intracellular calcium stores and subsequent phosphorylation of eIF2alpha, which is crucial in regulating protein synthesis and cell survival .
- Modulation of Signaling Pathways : The compound may influence various signaling pathways involved in cell proliferation and apoptosis, potentially offering therapeutic benefits in cancer treatment.
- Interaction with Enzymes : The structural features of this compound suggest it may interact with specific enzymes or receptors, although detailed studies are required to elucidate these interactions fully.
In Vitro Studies
Several studies have evaluated the antiproliferative activity of isoindole derivatives similar to 2-[(1R)-3-hydroxy-1-methylpropyl]-1H-isoindole-1,3(2H)-dione:
Case Studies
A notable case study involved the application of isoindole derivatives in combination therapies for cancer treatment:
- Combination Therapy : The use of 2-[(1R)-3-Hydroxy-1-methylpropyl]-1H-isoindole-1,3(2H)-dione in conjunction with established chemotherapeutic agents showed enhanced efficacy in preclinical models, indicating a synergistic effect that warrants further investigation .
Toxicological Profile
Understanding the safety profile is crucial for any therapeutic application:
Q & A
Q. How should a conceptual framework be developed to link this compound’s synthesis to its potential therapeutic applications?
- Methodology : Adopt a systems chemistry approach by mapping synthetic pathways (e.g., nucleophilic substitutions, cyclizations) to biological pathways (e.g., enzyme inhibition). Use bibliometric analysis to identify gaps in existing research, such as understudied pharmacokinetic properties or unexplored molecular targets .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
